Trans-3-methyl-8-oxo-7-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
Trans-3-methyl-8-oxo-7-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trans-3-methyl-8-oxo-7-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves multiple steps, including the formation of the bicyclic core and the introduction of functional groups. Common synthetic routes may involve cyclization reactions, amide bond formation, and oxidation-reduction reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. The use of automated reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
Trans-3-methyl-8-oxo-7-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Trans-3-methyl-8-oxo-7-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Trans-3-methyl-8-oxo-7-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic and heterocyclic compounds with comparable structures and functional groups. Examples include:
Trans-3-methyl-8-oxo-7-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid analogs: Compounds with slight modifications in the structure.
Other oxazole derivatives: Compounds containing the oxazole ring system.
Uniqueness
The uniqueness of Trans-3-methyl-8-oxo-7-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid lies in its specific combination of functional groups and its bicyclic structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H15N3O6S |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
(6S,7S)-3-methyl-8-oxo-7-[[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C17H15N3O6S/c1-8-7-27-15-12(14(22)20(15)13(8)16(23)24)18-11(21)6-19-9-4-2-3-5-10(9)26-17(19)25/h2-5,12,15H,6-7H2,1H3,(H,18,21)(H,23,24)/t12-,15-/m0/s1 |
InChI Key |
RRJMJOCOTPUQTQ-WFASDCNBSA-N |
Isomeric SMILES |
CC1=C(N2[C@H]([C@H](C2=O)NC(=O)CN3C4=CC=CC=C4OC3=O)SC1)C(=O)O |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)CN3C4=CC=CC=C4OC3=O)SC1)C(=O)O |
Origin of Product |
United States |
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